Ethanethiol, 2,2-dimethoxy-
Overview
Description
Ethanethiol, 2,2-dimethoxy- is an organic compound that belongs to the class of thiols. Thiols, also known as mercaptans, are sulfur analogs of alcohols and contain a sulfhydryl (–SH) group. Ethanethiol, 2,2-dimethoxy- is characterized by the presence of two methoxy groups attached to the carbon adjacent to the thiol group. This compound is known for its strong and unpleasant odor, which is typical of thiols.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanethiol, 2,2-dimethoxy- can be synthesized through various methods. One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (–SH). The reaction typically proceeds via an S_N2 mechanism, where the nucleophile displaces the halide ion from the alkyl halide to form the thiol. For example, the reaction of 2,2-dimethoxyethyl bromide with sodium hydrosulfide can yield ethanethiol, 2,2-dimethoxy-.
Another method involves the use of thiourea as the nucleophile. In this process, the alkyl halide reacts with thiourea to form an intermediate alkyl isothiourea salt, which is then hydrolyzed with aqueous base to yield the desired thiol .
Industrial Production Methods
Industrial production of ethanethiol, 2,2-dimethoxy- typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2,2-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
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Oxidation: : Thiols can be oxidized to form disulfides. For example, ethanethiol, 2,2-dimethoxy- can be oxidized by hydrogen peroxide to form the corresponding disulfide. [ 2 \text{R-SH} + \text{H}_2\text{O}_2 \rightarrow \text{R-S-S-R} + 2 \text{H}_2\text{O} ]
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Reduction: : Disulfides can be reduced back to thiols using reducing agents such as zinc and acid. [ \text{R-S-S-R} + \text{Zn} + 2 \text{H}^+ \rightarrow 2 \text{R-SH} + \text{Zn}^{2+} ]
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Substitution: : Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. [ \text{R-SH} + \text{R’-X} \rightarrow \text{R-S-R’} + \text{HX} ]
Common Reagents and Conditions
Common reagents used in the reactions of ethanethiol, 2,2-dimethoxy- include hydrogen peroxide for oxidation, zinc and acid for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and concentration of reagents are optimized based on the desired reaction and product yield .
Major Products Formed
The major products formed from the reactions of ethanethiol, 2,2-dimethoxy- include disulfides from oxidation, thiols from reduction, and thioethers from substitution reactions.
Scientific Research Applications
Ethanethiol, 2,2-dimethoxy- has various scientific research applications across different fields:
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Chemistry: It is also employed in the study of thiol-disulfide interconversion and its role in biological processes .
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Biology: : Thiols play a crucial role in maintaining the redox balance within cells. Ethanethiol, 2,2-dimethoxy- is used in research to study the effects of thiol-containing compounds on cellular processes and protein function.
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Medicine: : Thiol-containing compounds are investigated for their potential therapeutic applications, including as antioxidants and in the treatment of diseases related to oxidative stress.
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Industry: : Ethanethiol, 2,2-dimethoxy- is used as an odorant in natural gas and liquefied petroleum gas to detect leaks. It is also employed in the production of certain pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ethanethiol, 2,2-dimethoxy- involves its ability to undergo redox reactions and form disulfide bonds. In biological systems, thiols can interact with proteins and enzymes, affecting their structure and function. The formation and reduction of disulfide bonds play a key role in protein folding and stability. Thiols can also act as antioxidants by scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Ethanethiol, 2,2-dimethoxy- can be compared with other thiols such as methanethiol, butanethiol, and pentanethiol. These compounds share similar chemical properties due to the presence of the thiol group but differ in their alkyl chain length and substituents.
Methanethiol (CH_3SH): A simple thiol with a single carbon atom. It has a strong odor and is used as an odorant in natural gas.
Butanethiol (C_4H_9SH): A thiol with a four-carbon chain. It is used in the synthesis of pharmaceuticals and as a flavoring agent.
Pentanethiol (C_5H_11SH): A thiol with a five-carbon chain. It is used in the production of rubber and as a solvent.
Ethanethiol, 2,2-dimethoxy- is unique due to the presence of two methoxy groups, which can influence its reactivity and applications compared to other thiols .
Properties
IUPAC Name |
2,2-dimethoxyethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-5-4(3-7)6-2/h4,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSVBZUCAFSNBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564379 | |
Record name | 2,2-Dimethoxyethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89055-43-6 | |
Record name | 2,2-Dimethoxyethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethoxyethane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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